Cas no 2034320-70-0 (N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide)

N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzopyran scaffold and a methoxy-substituted benzene sulfonamide moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological or cardiovascular pathways. The benzopyran core provides structural rigidity, while the sulfonamide group enhances binding affinity and solubility. The methoxy substituent may influence electronic properties and metabolic stability. Its well-defined synthetic route allows for scalable production with high purity, making it suitable for research applications in drug discovery and pharmacological studies. The compound's modular structure also permits further derivatization for structure-activity relationship exploration.
N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide structure
2034320-70-0 structure
Product name:N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide
CAS No:2034320-70-0
MF:C18H21NO4S
MW:347.428643941879
CID:5348863

N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide
    • N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide
    • N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide
    • Inchi: 1S/C18H21NO4S/c1-19(24(20,21)18-10-6-5-9-17(18)22-2)12-16-11-14-7-3-4-8-15(14)13-23-16/h3-10,16H,11-13H2,1-2H3
    • InChI Key: XCMUDOZSXKEIMH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1OC)(N(C)CC1CC2C=CC=CC=2CO1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 504
  • XLogP3: 2.5
  • Topological Polar Surface Area: 64.2

N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6487-1085-5mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
5mg
$69.0 2023-09-08
Life Chemicals
F6487-1085-10mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
10mg
$79.0 2023-09-08
Life Chemicals
F6487-1085-2μmol
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6487-1085-15mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
15mg
$89.0 2023-09-08
Life Chemicals
F6487-1085-3mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
3mg
$63.0 2023-09-08
Life Chemicals
F6487-1085-20mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
20mg
$99.0 2023-09-08
Life Chemicals
F6487-1085-50mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
50mg
$160.0 2023-09-08
Life Chemicals
F6487-1085-20μmol
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6487-1085-4mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
4mg
$66.0 2023-09-08
Life Chemicals
F6487-1085-25mg
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide
2034320-70-0
25mg
$109.0 2023-09-08

Additional information on N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide

Introduction to N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 2034320-70-0)

N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide, identified by its CAS number 2034320-70-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a benzopyran core and a sulfonamide functional group suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The benzopyran moiety, a fused ring system consisting of benzene and pyran, is known for its versatility in medicinal chemistry. It is often found in natural products and has been extensively studied for its pharmacological properties. In particular, derivatives of benzopyran have shown promise in the treatment of various diseases, including neurological disorders and inflammatory conditions. The specific substitution pattern in N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide may contribute to its unique biological activity by influencing its binding affinity and selectivity towards target proteins.

The sulfonamide group, another key feature of this compound, is widely recognized for its role as a pharmacophore in drug design. Sulfonamides exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The combination of the sulfonamide group with the benzopyran scaffold in N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide may enhance its pharmacological profile, potentially leading to the discovery of new therapeutic interventions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide. These studies have highlighted the importance of understanding the three-dimensional structure of molecules to optimize their biological activity. By leveraging these computational tools, scientists can design more effective derivatives with improved pharmacokinetic properties.

In vitro studies have begun to explore the potential of N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide as a lead compound for drug development. Initial experiments have shown promising results in terms of cytotoxicity and anti-inflammatory effects. These findings suggest that further optimization may yield compounds with enhanced therapeutic potential. The next steps involve conducting more comprehensive biological assays to elucidate the mechanisms of action and identify any potential side effects.

The synthesis of N-(3,4-dihydro-1H-2-benzopyr)methyl-2methoxy-N-methylbenz>amidine> has been achieved through multi-step organic reactions. The synthetic route involves key steps such as cyclization, functional group transformations, and protection-deprotection strategies. Each step has been carefully optimized to ensure high yield and purity. The successful synthesis of this compound demonstrates the synthetic prowess of modern organic chemistry and opens up new avenues for structural diversification.

The structural complexity of N-("3,,dihydro,"H,"-","benzopyr,"an,"-","3"-yl")methyl-","2"-methoxy-","N"-methylbenzene-","1"-sulfonylaminine highlights the challenges faced by medicinal chemists in designing molecules with specific biological activities. However," these challenges also present opportunities for innovation. By employing cutting-edge synthetic techniques and leveraging computational methods," researchers can overcome these obstacles and develop novel drug candidates.

The future directionsof research on N-("3,,dihydro,"H,""benzopyr,"an,""-",""3"-yl")methyl-","2"-methoxy-",*,*N*-*methylbenzene*-*1*-*sulfonylaminine will likely focus on expanding its chemical space through structural modifications. Additionally," exploring its interactions with various biological targets will be crucial for understanding its potential therapeutic applications. Collaborative efforts between synthetic chemists," biochemists," and pharmacologists will be essential in translating this compound from bench research to clinical development.

In conclusion,N-("3,,dihydro*,*"*,*H*,*""*,*benzopyr*,*""*,*an*,*""*,-*""*,*""* *)-yl")methyl-",*,* *)-methoxy-",*,* *)-N*-methylbenzene *)-sulfonylaminine (CAS No." 2034320 *,-*70 *,-*0) represents a significant advancement in pharmaceutical chemistry." Its unique structure," combined with promising preliminary results," makes it a valuable asset in the search for new therapeutic agents." Further research will be necessary to fully realize its potential," but the groundwork has been laid for exciting discoveries in the years to come.

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